molecular formula C16H16F3N3O2 B2975744 N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-3-(trifluoromethyl)benzamide CAS No. 1797893-06-1

N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2975744
CAS No.: 1797893-06-1
M. Wt: 339.318
InChI Key: YXPJFVCMWZSMSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrano[4,3-c]pyrazole core substituted with a 1-methyl group and a 3-(trifluoromethyl)benzamide moiety.

Properties

IUPAC Name

N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O2/c1-22-14-5-6-24-9-12(14)13(21-22)8-20-15(23)10-3-2-4-11(7-10)16(17,18)19/h2-4,7H,5-6,8-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPJFVCMWZSMSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrano[4,3-c]pyrazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with benzamide: The final step involves coupling the pyrano[4,3-c]pyrazole intermediate with a benzamide derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This often involves:

    Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of yield or purity.

    Purification processes: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group or other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug discovery and development due to its unique structure and possible biological activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-3-(trifluoromethyl)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Structural Differences
  • Pyrano-Pyrazole Core: Unique to the target compound, this rigid bicyclic system contrasts with the pyrazolo-triazolo-pyrimidine cores in (Compounds 5–7) and the pyrazolo-pyridine in . Rigidity may influence conformational stability during receptor interactions.
  • Benzamide Substituents: Target Compound: 3-(Trifluoromethyl)benzamide (electron-withdrawing, lipophilic). BK47836 (): 3-Cyanobenzamide (moderately electron-withdrawing, less lipophilic than CF₃). Compound 41 (): 4-((6-Trifluoromethyl)pyridinyl)methyl group (introduces a pyridine ring, altering polarity).
Molecular Weight and Drug-Likeness
Compound Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₇H₁₆F₃N₃O₂ ~359.3 (calc.) CF₃-benzamide, pyrano-pyrazole
BK47836 () C₁₆H₁₆N₄O₂ 296.32 3-Cyanobenzamide
Compound 5 () C₂₇H₂₀F₃N₇O 518.2 Pyrazolo-triazolo-pyrimidine
Compound 41 () C₁₉H₁₉F₃N₄O 392.2 Pyridinylmethyl, imidazole

The target compound’s intermediate molecular weight (~359) balances solubility and membrane permeability, whereas higher-weight analogs (e.g., Compound 5 at 518.2) may face challenges in bioavailability .

Physicochemical Properties

Melting Points and Solubility
  • BK47836 (): No melting point data, but the cyano group may reduce packing efficiency compared to CF₃ analogs.
  • Compounds 5–7 () : Melting points range from 115°C to 190°C, attributed to strong hydrogen bonding from amide groups and aromatic stacking .
Spectroscopic Characteristics
  • IR Spectroscopy :
    • Target Compound: Expected carbonyl (C=O) stretch ~1680 cm⁻¹, CF₃ absorption ~1120 cm⁻¹.
    • Compound 5 (): C=O stretch observed at 3240–2995 cm⁻¹, overlapping with NH stretches .
  • ¹H NMR :
    • The target’s CF₃ group would deshield adjacent protons, producing distinct shifts (e.g., aromatic protons near 7.5–8.0 ppm).
    • Compound 41 (): Aromatic protons at 7.80 ppm (pyridine) and 6.75 ppm (imidazole) .

Biological Activity

N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

1. Chemical Structure and Properties

The compound features a complex structure with a pyrano-pyrazole moiety and a trifluoromethylbenzamide group. The molecular formula is C15H14F3N3OC_{15}H_{14}F_3N_3O, with a molecular weight of approximately 321.29 g/mol.

2. Synthesis

The synthesis of this compound can be achieved through various organic reactions involving pyrazole derivatives and trifluoromethylated compounds. For instance, the introduction of the trifluoromethyl group can be performed using electrophilic fluorination techniques.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:

  • Case Study : A derivative of this compound was tested against various cancer cell lines including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The compound showed an IC50 value lower than that of doxorubicin, indicating potent cytotoxic effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Findings : Compounds with similar structural motifs demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is believed to enhance membrane permeability and increase antibacterial activity .

4. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Structural FeatureImpact on Activity
Trifluoromethyl GroupEnhances lipophilicity
Pyrano-Pyrazole MoietyContributes to anticancer activity
Benzamide LinkageIncreases binding affinity to target proteins

While specific mechanisms for this compound are still under investigation, similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of Bcl-2 proteins . The trifluoromethyl group may also play a role in modulating enzyme interactions.

6. Conclusion

This compound represents a promising candidate for further development in anticancer and antimicrobial therapies. Ongoing research will clarify its full potential and mechanisms of action.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.